molecular formula C11H14N2O3 B8660419 5-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide CAS No. 755014-58-5

5-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No. B8660419
M. Wt: 222.24 g/mol
InChI Key: YZOWIEFHTGYWIO-UHFFFAOYSA-N
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Patent
US08524948B2

Procedure details

5.15 g (16 mmol) of N′-(5-ethyl-2,3-dihydro-benzo[1,4]dioxine-6-carbonyl)-hydrazinecarboxylic acid tert-butyl ester were added to a 200 mL round bottom flask. About 20 mL of trifluoroacetic acid were added and the reaction mixture was stirred at room temperature for 24 hours. Then about 40 mL of water were added, followed by the slow addition of cold 10% NaOH/H2O, with stirring, until the acid was neutralized (pH ˜14). The reaction mixture was transferred to a separatory funnel and extracted with ethyl acetate by shaking gently (caution: gas evolution). The ethyl acetate extract was dried and evaporated to yield 5.51 g of a pale, viscous yellow semi-solid. The material was then placed in a 50° C. vacuum oven for about 1 hour to yield 4.62 g of 5-ethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid hydrazide. The t-Boc cleavage is best accomplished with neat trifluoroacetic acid; use of adjunctive solvents always resulted in much lower yields. 1H NMR (CDCl3, 500 MHz) δ (ppm): 7.0 (br, 1H), 6.83 (m, 1H), 6.71 (m, 1H), 4.28 (br s, 4H), 2.76 (m, 2H), 1.6 (br, 2H), 1.17 (t, 3H).
Name
N′-(5-ethyl-2,3-dihydro-benzo[1,4]dioxine-6-carbonyl)-hydrazinecarboxylic acid tert-butyl ester
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([NH:8][NH:9][C:10]([C:12]1[CH:21]=[CH:20][C:15]2[O:16][CH2:17][CH2:18][O:19][C:14]=2[C:13]=1[CH2:22][CH3:23])=[O:11])=O)(C)(C)C.FC(F)(F)C(O)=O.[OH-].[Na+].O>O>[CH2:22]([C:13]1[C:14]2[O:19][CH2:18][CH2:17][O:16][C:15]=2[CH:20]=[CH:21][C:12]=1[C:10]([NH:9][NH2:8])=[O:11])[CH3:23] |f:2.3.4|

Inputs

Step One
Name
N′-(5-ethyl-2,3-dihydro-benzo[1,4]dioxine-6-carbonyl)-hydrazinecarboxylic acid tert-butyl ester
Quantity
5.15 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NNC(=O)C1=C(C2=C(OCCO2)C=C1)CC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+].O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring, until the acid
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
STIRRING
Type
STIRRING
Details
by shaking gently (caution: gas evolution)
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield 5.51 g of a pale, viscous yellow semi-solid
CUSTOM
Type
CUSTOM
Details
was then placed in a 50° C.
CUSTOM
Type
CUSTOM
Details
for about 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)C1=C(C=CC=2OCCOC21)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 4.62 g
YIELD: CALCULATEDPERCENTYIELD 129.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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